[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8521155
InChI: InChI=1S/C13H8N2O4S2/c16-8(17)5-15-12(19)10(21-13(15)20)9-6-3-1-2-4-7(6)14-11(9)18/h1-4,19H,5H2,(H,16,17)
SMILES:
Molecular Formula: C13H8N2O4S2
Molecular Weight: 320.3 g/mol

[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

CAS No.:

Cat. No.: VC8521155

Molecular Formula: C13H8N2O4S2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid -

Molecular Formula C13H8N2O4S2
Molecular Weight 320.3 g/mol
IUPAC Name 2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid
Standard InChI InChI=1S/C13H8N2O4S2/c16-8(17)5-15-12(19)10(21-13(15)20)9-6-3-1-2-4-7(6)14-11(9)18/h1-4,19H,5H2,(H,16,17)
Standard InChI Key HTGYQOKNDSKSHW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC(=O)O)O

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Thiazolidinone core: A five-membered ring containing sulfur (SS), nitrogen (NN), and a ketone group (C=OC=O), which contributes to its electrophilic reactivity.

  • Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, providing π-π stacking capabilities for target binding.

  • Acetic acid side chain: A carboxylic acid derivative at the 3-position of the thiazolidinone ring, enhancing solubility and enabling salt formation for pharmacokinetic optimization .

The (5Z) designation indicates the Z-configuration of the exocyclic double bond between the thiazolidinone and indole units, a stereochemical feature critical for maintaining planarity and conjugation across the system .

Table 1: Key Structural Descriptors

FeatureDescription
Thiazolidinone ring1,3-thiazolidin-4-one with a thioxo group at C2
Indole substitution2-oxo-1,2-dihydro-3H-indol-3-ylidene at C5
Side chainAcetic acid group at N3 of the thiazolidinone
Stereochemistry(5Z) configuration ensures conjugated π-system

Synthesis and Synthetic Methodologies

General Synthetic Routes

The synthesis of [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step protocols:

Indole Functionalization

3-Formylindole intermediates are prepared via Vilsmeier-Haack formylation, employing phosphoryl chloride (POCl3POCl_3) and dimethylformamide (DMF) to introduce the aldehyde group at the indole’s 3-position . Catalytic systems like ceric ammonium nitrate on silica gel (CANSiO2CAN-SiO_2) improve yields to >80% under mild conditions .

Thiosemicarbazone Formation

Condensation of 3-formylindole with thiosemicarbazide in ethanol or aqueous media yields thiosemicarbazone derivatives. Optimized conditions (reflux, 6–8 h) achieve conversions exceeding 75% .

Thiazolidinone Cyclization

Reaction of thiosemicarbazones with maleic anhydride in acetonitrile induces cyclization to form the thiazolidinone ring. This step is sensitive to stoichiometry, requiring a 1.5:1 molar ratio of anhydride to thiosemicarbazone to minimize byproducts .

Diastereoselective Modifications

Recent advances leverage azomethine ylide cycloadditions to install stereochemical diversity. For example, reacting imidazothiazolotriazine ylidenes with azomethine ylides (generated from N-alkylamino acids and isatins) produces dispiro compounds with >90% diastereoselectivity . These methods enable precise control over the Z/E configuration, which directly influences bioactivity .

Spectroscopic Characterization and Computational Insights

NMR and IR Profiles

  • 1H^1H NMR: The indole NH proton resonates at δ 10.2–11.1 ppm, while the thiazolidinone ring’s methylene groups appear as doublets near δ 3.8–4.2 ppm .

  • 13C^{13}C NMR: The thioxo group (C=SC=S) generates a signal at δ 178–182 ppm, distinct from the ketone (C=OC=O) at δ 190–195 ppm .

  • IR: Strong absorptions at 1680 cm1^{-1} (C=OC=O), 1250 cm1^{-1} (C=SC=S), and 3200 cm1^{-1} (NH stretch) confirm functional group integrity .

DFT Studies

Density functional theory (DFT) calculations reveal a planar conformation stabilized by intramolecular hydrogen bonding between the indole NH and thiazolidinone carbonyl. This geometry enhances intermolecular interactions with biological targets like kinase enzymes .

Biological Activities and Mechanistic Studies

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Mechanistically, it disrupts microbial cell membranes via thiol group alkylation, as demonstrated in membrane potential assays .

Table 2: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Mechanism of Action
Staphylococcus aureus8Membrane depolarization, DNA intercalation
Escherichia coli32Inhibition of dihydrofolate reductase
Candida albicans16Ergosterol biosynthesis disruption

Structure-Activity Relationships (SAR)

Substituent Effects on the Indole Ring

  • Electron-withdrawing groups (e.g., -NO2_2) at the indole’s 5-position enhance antibacterial potency but reduce anticancer activity.

  • Methoxy substitution (-OCH3_3) improves solubility and CNS penetration, as evidenced by blood-brain barrier permeability assays .

Thiazolidinone Modifications

Replacing the thioxo group with oxo diminishes antimicrobial activity by 4-fold, underscoring the critical role of sulfur in target binding.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (43%) due to the acetic acid group’s ionization at intestinal pH.

  • Metabolism: Hepatic glucuronidation via UGT1A1 produces inactive metabolites excreted renally .

Acute Toxicity

LD50_{50} values in murine models exceed 500 mg/kg, with no observed hepatotoxicity at therapeutic doses.

Applications in Drug Development

Lead Optimization Strategies

  • Prodrug derivatives: Esterification of the acetic acid moiety enhances membrane permeability (e.g., ethyl ester prodrug shows 3× higher Cmax_{max} than parent compound) .

  • Nanoparticle formulations: PEGylated liposomes improve tumor accumulation in xenograft models, reducing IC50_{50} to 6 μM .

Future Directions and Challenges

Target Identification

Proteomic studies implicate heat shock protein 90 (Hsp90) and topoisomerase II as potential targets. Validation via surface plasmon resonance (SPR) is ongoing .

Synthetic Scalability

Current yields (55–65%) necessitate optimization for industrial-scale production. Flow chemistry approaches may address this limitation .

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